(5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol

Lipophilicity Membrane Permeability Drug Design

Sourcing aminopyrazole-furan building blocks with the correct secondary amine linker is critical for fragment-based kinase screening. Close analogs lack the -NH-CH2- bridge, altering H-bond capacity and conformational flexibility. This compound (CAS 1343916-95-9) delivers the exact scaffold required for ATP-binding pocket engagement and parallel derivatization. • Hinge-binding aminopyrazole motif validated against kinases (e.g., Cdk5) • 2 HBD, 4 HBA, XLogP3 = 0.3 - ideal for CNS-penetrant probe design • Secondary amine handle enables amide coupling, sulfonamide formation, or reductive amination • ≥95% purity; stored and shipped under controlled conditions

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
Cat. No. B13275225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)NCC2=CC=C(O2)CO
InChIInChI=1S/C10H13N3O2/c1-13-5-4-10(12-13)11-6-8-2-3-9(7-14)15-8/h2-5,14H,6-7H2,1H3,(H,11,12)
InChIKeyXTCRWKFFIAACAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Baseline of an Aminopyrazole-Furan Scaffold


The compound (5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol (CAS 1343916-95-9) is a heterocyclic small molecule (C10H13N3O2, MW 207.23 g/mol) that integrates a furan ring, an N-methylpyrazole moiety, and a hydroxymethyl group through a secondary aminomethyl linker [1]. Its computed physicochemical properties include an XLogP3 of 0.3, two hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds, positioning it as a moderately lipophilic, hydrogen-bond-capable scaffold [1]. The compound is commercially available at 95% purity and is typically stored under dry, refrigerated (2–8 °C) conditions .

1
Moderately lipophilic aminopyrazole-furan scaffold for CNS permeability context
2
Multiple H-bond donors/acceptors suited for kinase hinge-binding fragment screens
3
Secondary amine linker enables direct amide/sulfonamide library diversification

Why Generic Substitution Fails for This Scaffold


In the procurement of aminopyrazole-furan building blocks, substitution with close analogs such as [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol (CAS 876728-41-5) or simple pyrazole methanols like (1-methyl-1H-pyrazol-3-yl)methanol (CAS 84547-62-6) introduces unacceptable structural and physicochemical deviations. The target compound’s distinguishing secondary aminomethyl linker (–NH–CH2–) between the furan and pyrazole rings fundamentally alters its hydrogen-bonding capacity, conformational flexibility, and lipophilicity profile relative to direct C–C linked analogs [1][2]. These differences translate into non-interchangeable profiles in fragment-based screening, kinase inhibitor lead optimization, and downstream derivatization workflows, where each hydrogen bond donor/acceptor and rotatable bond can determine target engagement, selectivity, and synthetic tractability [3].

C–C linked analog (CAS 876728-41-5)
Lacks the aminomethyl linker; H-bond and conformational profiles may differ, altering target-engagement context.
Simple pyrazole methanol fragment
Missing secondary amine handle and furan ring restricts direct library expansion and binding-surface exploration.

Quantitative Differentiation Against Structural Analogs


Enhanced Lipophilicity Versus C–C Linked Analog

The target compound demonstrates a computed XLogP3 of 0.3, compared to 0.1 for its direct C–C linked analog [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol [1][2]. This three-fold difference in the logP scale indicates a measurably higher preference for lipophilic environments, which can enhance passive membrane permeability and blood-brain barrier penetration potential—a critical parameter for central nervous system (CNS) drug discovery programs where related aminopyrazole scaffolds, like the Cdk5 inhibitor 25-106, have shown brain penetrance [3].

Lipophilicity
Reported
Target XLogP3 = 0.3
Comparator XLogP3 = 0.1
Δ = +0.2 (3× more lipophilic on log scale)
Higher lipophilicity may support passive membrane permeability and CNS penetration context.
Computed by XLogP3 algorithm; experimental validation recommended.
Lipophilicity Membrane Permeability Drug Design

Superior Hydrogen-Bonding Capacity for Target Engagement

The target compound possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), compared to 1 HBD and 2 HBA for the minimalist fragment (1-methyl-1H-pyrazol-3-yl)methanol [1][2]. Doubling the hydrogen-bonding functional groups provides the target compound with the capacity to form more specific and stronger interactions with biological targets. Aminopyrazole scaffolds are well-established hinge-binding motifs in kinase inhibitor design, where the ability to form multiple directed hydrogen bonds is paramount for potency and selectivity [3].

H-Bond Capacity
Reported
Target: HBD=2, HBA=4
Comparator: HBD=1, HBA=2
Δ HBD +1, Δ HBA +2
Reported higher H-bond capacity supports fragment screening and kinase hinge-binding context.
Computed; may require experimental binding assay confirmation.
Hydrogen Bonding Fragment-Based Drug Discovery Kinase Hinge Binding

Increased Conformational Flexibility Enabling Induced-Fit Binding

With 4 rotatable bonds, the target compound is twice as flexible as the direct C–C linked analog [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol, which has only 2 rotatable bonds [1][2]. This increased flexibility, conferred by the aminomethyl linker, allows the scaffold to adopt a wider range of conformations and adapt to diverse binding pockets. In kinase inhibitor development, conformational adaptability can be critical for achieving selectivity across the kinome by enabling induced-fit interactions with less conserved pocket regions [3].

Flexibility
Reported
Target: 4 rotatable bonds
C–C analog: 2 bonds
Fragment: 1 bond
Increased rotatable bonds may enable broader conformational sampling for induced-fit binding.
Computed; conformational behavior in relevant medium may differ.
Conformational Flexibility Induced-Fit Binding Structure-Activity Relationship

Unique Secondary Amine Handle for Diverse Derivatization

The target compound uniquely incorporates a secondary amine (–NH–) within its aminomethyl linker, a functional group absent in both the direct C–C linked analog [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol and the simple pyrazole methanol fragment [1][2][3]. This amine serves as a nucleophilic handle for amide bond formation, sulfonamide synthesis, reductive amination, and urea coupling—enabling rapid diversification of the scaffold into compound libraries without the need for additional functional group interconversions .

Amine Handle
Specification review
Secondary amine (-NH-) present in linker; absent in C–C analog and simple fragment.
Built-in amine handle supports rapid parallel derivatization without additional functionalization steps.
Validated by commercial availability of derivatives; synthetic feasibility to verify.
Synthetic Versatility Amide Coupling Chemical Library Synthesis

High-Value Research and Procurement Scenarios


Fragment-Based Lead Discovery for Kinase Targets

The compound's balanced physicochemical profile (XLogP3 = 0.3, MW = 207.23) and high hydrogen-bonding capacity (2 HBD, 4 HBA) make it an ideal fragment for screening against ATP-binding pockets. Its aminopyrazole core is a validated hinge-binding motif in kinases such as Cdk5 [1]. Procurement of this scaffold supports the construction of fragment libraries aimed at identifying novel kinase inhibitors with optimized selectivity and brain penetrance [2].

Diversification Hub for Parallel Analog Library Synthesis

The unique secondary amine handle enables rapid, parallel derivatization through amide coupling, sulfonamide formation, or reductive amination. This allows medicinal chemistry teams to generate diverse compound collections from a single starting material, streamlining structure-activity relationship (SAR) studies and hit-to-lead optimization .

Chemical Biology Probe Development for CNS Targets

Based on its moderate lipophilicity (XLogP3 = 0.3) and structural resemblance to brain-penetrant aminopyrazole Cdk5 inhibitors like 25-106, this scaffold is suitable for developing chemical probes targeting CNS kinases and receptors. Its conformational flexibility (4 rotatable bonds) further allows it to adapt to shallow, flexible CNS target binding sites [2].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment screening
Balanced fragment-like physicochemical profile (moderate lipophilicity, H-bond capacity)
Hinge-binding assay context
Parallel library diversification
Secondary amine handle for amide/sulfonamide coupling
Synthetic tractability and SAR exploration
CNS probe development
Moderate lipophilicity and conformational flexibility
Blood-brain barrier penetration model context
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